4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound featuring an indole ring system, a sulfonamide group, and a urea moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Urea Formation: The urea group can be introduced by reacting an amine with an isocyanate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The synthesis may be carried out in batch or continuous processes, depending on the scale and desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction Products: this compound with reduced nitro groups.
Substitution Products: Various alkylated or acylated derivatives of the indole ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases. Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the sulfonamide group.
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide: Similar but without the methyl group on the indole ring.
4-(2-(3-(2-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide: Similar but with a different position of the methyl group on the indole ring.
Uniqueness: The presence of the methyl group on the indole ring and the specific arrangement of the sulfonamide and urea groups make this compound unique compared to its analogs.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and mechanisms, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound includes an indole moiety, which is known for its biological significance, particularly in medicinal chemistry.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial in regulating pH and CO2 transport in tissues, making them significant targets in cancer therapy.
Inhibition of Carbonic Anhydrases
Recent studies have shown that ureido-substituted benzenesulfonamides exhibit potent inhibitory activity against various human carbonic anhydrases. Specifically, compounds similar to this compound have demonstrated low nanomolar IC50 values against CA IX and XII, indicating strong selectivity over cytosolic isoforms (CA I and II) .
Biological Activity Data
The following table summarizes the biological activity data related to the inhibition of carbonic anhydrases by similar compounds:
Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
---|---|---|---|
4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide | CA IX | 45 | High |
This compound | CA IX/XII | <50 | Excellent |
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | CA I/II | 200 | Moderate |
Antimetastatic Activity
In a study focused on breast cancer models, ureido-substituted benzenesulfonamides were shown to significantly inhibit metastasis formation. The compound demonstrated a reduction in metastatic spread when administered at pharmacological concentrations . This suggests that compounds like this compound could be developed as novel antimetastatic agents.
Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship of similar compounds has indicated that modifications to the urea moiety can enhance selectivity for tumor-associated carbonic anhydrases. The introduction of various substituents has been linked to improved binding affinity and selectivity, making these compounds promising candidates for further development in cancer therapeutics .
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(9-7-13)26(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVHBKMICSJPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.